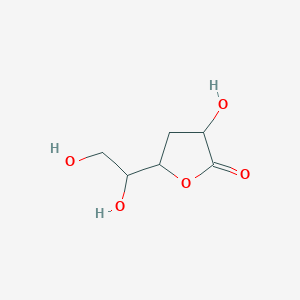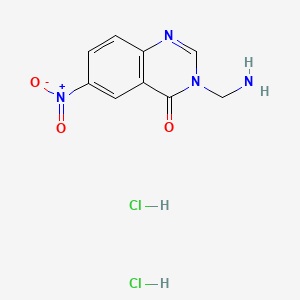
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of an aminomethyl group at the 3-position and a nitro group at the 6-position, along with two hydrochloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with isatoic anhydride and 2-aminobenzamide as the primary starting materials.
Formation of Intermediate: The reaction of isatoic anhydride with a primary amine leads to the formation of 2-aminobenzamide.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as copper, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinazolinones with different functional groups, which can exhibit diverse biological activities .
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The nitro group and aminomethyl group play crucial roles in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Quinazolin-4(3H)-one: A parent compound with a similar core structure but lacking the aminomethyl and nitro groups.
2-Aminopyrimidin-4(3H)-one: Another heterocyclic compound with similar biological activities but different functional groups.
Uniqueness: 4(3H)-Quinazolinone, 3-(aminomethyl)-6-nitro-, dihydrochloride is unique due to the presence of both the aminomethyl and nitro groups, which confer specific chemical reactivity and biological activity. These functional groups enhance the compound’s potential as a therapeutic agent and its versatility in chemical synthesis .
Eigenschaften
CAS-Nummer |
75159-36-3 |
|---|---|
Molekularformel |
C9H10Cl2N4O3 |
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
3-(aminomethyl)-6-nitroquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N4O3.2ClH/c10-4-12-5-11-8-2-1-6(13(15)16)3-7(8)9(12)14;;/h1-3,5H,4,10H2;2*1H |
InChI-Schlüssel |
AOUXSGCKWGAPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chromate(1-), bis[[4-[[5-chloro-2-(hydroxy-kappaO)phenyl]azo-kappaN1]naphth[2,1-d]-1,3-oxathiazol-5-ol-kappaO5] 3,3-dioxidato(2-)]-, sodium](/img/structure/B13776404.png)
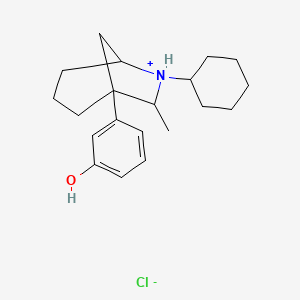
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
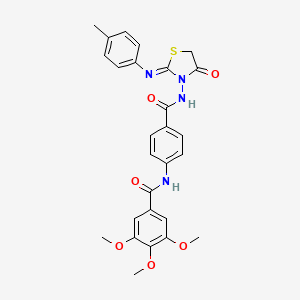
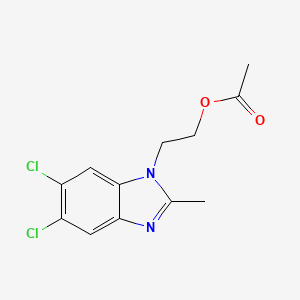
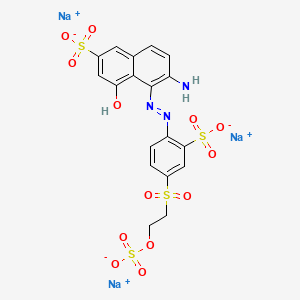
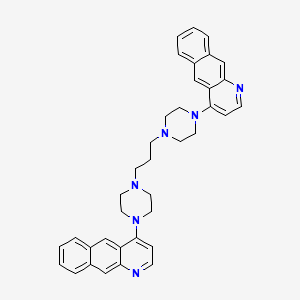
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
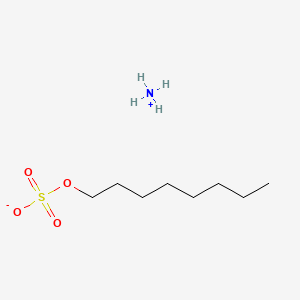
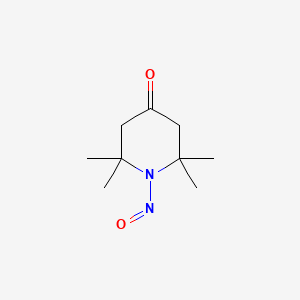
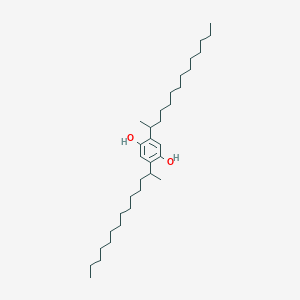
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
